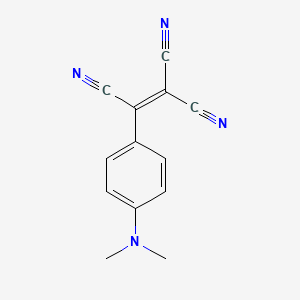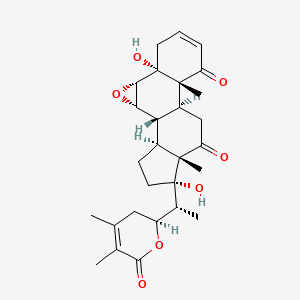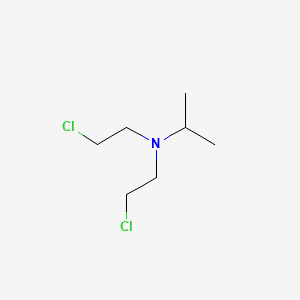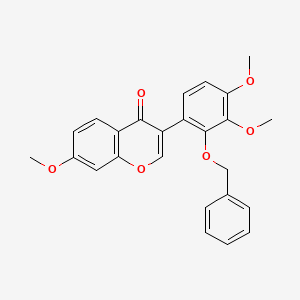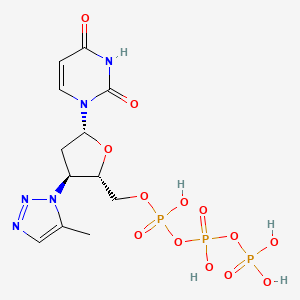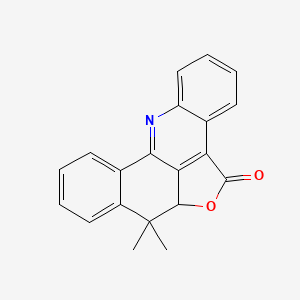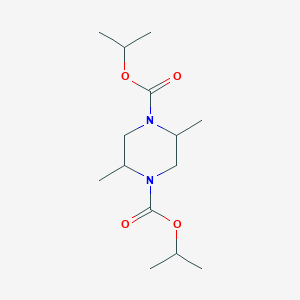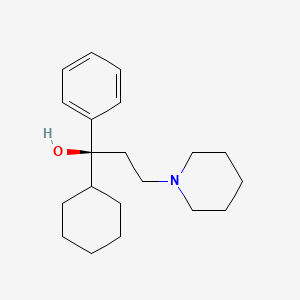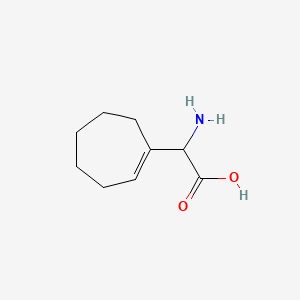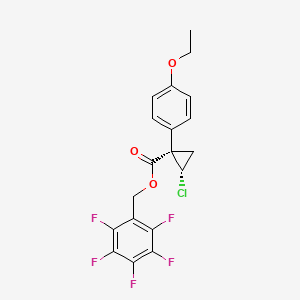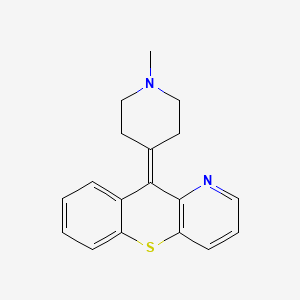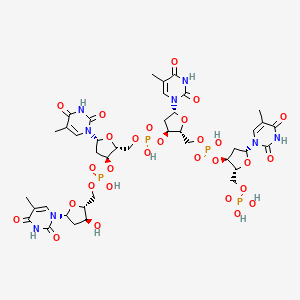
Tetrathymidylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrathymidylic acid is a nucleotide composed of four thymidine units linked by phosphodiester bonds. It is a type of oligonucleotide, which plays a crucial role in various biological processes, including DNA replication and repair. This compound is often used in scientific research to study the structure and function of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrathymidylic acid can be synthesized using solid-phase synthesis techniques. The process involves the sequential addition of thymidine units to a growing oligonucleotide chain anchored to a solid support. Each addition cycle includes deprotection, coupling, and capping steps, followed by oxidation to form the phosphodiester bond. The final product is cleaved from the solid support and purified.
Industrial Production Methods: Industrial production of this compound typically involves automated synthesizers that can handle large-scale synthesis. These machines follow the same principles as laboratory-scale synthesis but are optimized for higher throughput and efficiency. The use of high-purity reagents and stringent quality control measures ensures the production of consistent and high-quality oligonucleotides.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrathymidylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the phosphodiester bonds. Oxidation reactions can modify the thymidine units, affecting the overall structure and function of the oligonucleotide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Enzymatic Cleavage: Nucleases like DNase or specific restriction enzymes.
Major Products Formed:
Hydrolysis: Mononucleotides and shorter oligonucleotides.
Oxidation: Modified thymidine units with altered chemical properties.
Enzymatic Cleavage: Specific fragments depending on the enzyme used.
Applications De Recherche Scientifique
Tetrathymidylic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and the effects of chemical modifications on nucleic acids.
Biology: Serves as a substrate for studying DNA polymerases and other enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for detecting genetic mutations.
Industry: Utilized in the development of nucleic acid-based sensors and as a standard in quality control for oligonucleotide synthesis.
Mécanisme D'action
Tetrathymidylic acid exerts its effects primarily through its interactions with proteins and enzymes involved in nucleic acid metabolism. It can serve as a substrate for DNA polymerases, which incorporate it into growing DNA strands during replication. Additionally, it can bind to specific proteins, influencing their activity and stability. The molecular targets and pathways involved include DNA polymerases, nucleases, and various DNA-binding proteins.
Comparaison Avec Des Composés Similaires
Thymidylic acid: A mononucleotide composed of a single thymidine unit.
Dithymidylic acid: An oligonucleotide with two thymidine units.
Trithymidylic acid: An oligonucleotide with three thymidine units.
Comparison: Tetrathymidylic acid is unique due to its longer chain length, which allows for more complex interactions with proteins and enzymes compared to shorter oligonucleotides. Its increased length also makes it a more suitable model for studying the properties of longer nucleic acid sequences. Additionally, this compound’s ability to form stable secondary structures enhances its utility in various research applications.
Propriétés
Numéro CAS |
2945-57-5 |
|---|---|
Formule moléculaire |
C40H54N8O29P4 |
Poids moléculaire |
1234.8 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C40H54N8O29P4/c1-17-9-45(37(54)41-33(17)50)29-5-21(49)25(71-29)13-68-79(61,62)76-23-7-31(47-11-19(3)35(52)43-39(47)56)73-27(23)15-70-81(65,66)77-24-8-32(48-12-20(4)36(53)44-40(48)57)74-28(24)16-69-80(63,64)75-22-6-30(72-26(22)14-67-78(58,59)60)46-10-18(2)34(51)42-38(46)55/h9-12,21-32,49H,5-8,13-16H2,1-4H3,(H,61,62)(H,63,64)(H,65,66)(H,41,50,54)(H,42,51,55)(H,43,52,56)(H,44,53,57)(H2,58,59,60)/t21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+/m0/s1 |
Clé InChI |
BOAPUABTEVWFHM-SJAYXVESSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=C(C(=O)NC6=O)C)N7C=C(C(=O)NC7=O)C)N8C=C(C(=O)NC8=O)C)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=C(C(=O)NC6=O)C)N7C=C(C(=O)NC7=O)C)N8C=C(C(=O)NC8=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


